1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of 216.21 g/mol. This compound is characterized by the presence of a pyrazole ring, a pyridine moiety, and a carbonitrile functional group, which contribute to its unique chemical properties and reactivity.
The synthesis of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile can be approached through several methods. A common synthetic route involves the condensation of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the pyrazole ring.
The molecular structure of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile features:
The canonical SMILES representation of this compound is C1=CC=NC(=C1)C2=NN(C=C2C#N)CCF, and its InChI Key is PQQGHBOAZRMKCC-UHFFFAOYSA-N .
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile can participate in various chemical reactions, including:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts .
The mechanism of action for 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile primarily involves its interaction with biological targets through the pyrazole and pyridine moieties.
Data on specific mechanisms remain under investigation, but preliminary studies suggest promising interactions with key biological pathways .
Relevant data includes its melting point (not specified in sources) and purity levels that typically exceed 95% for research-grade materials .
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile has several scientific applications:
Its versatility makes it a valuable compound in both academic research and industrial applications .
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: